5-(Methylamino)-2(3H)-benzoxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylamino)-2(3H)-benzoxazolone is a heterocyclic organic compound that features a benzoxazolone core with a methylamino substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylamino)-2(3H)-benzoxazolone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl isocyanate, followed by cyclization to form the benzoxazolone ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent production. The use of automated systems and stringent quality control measures ensures the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5-(Methylamino)-2(3H)-benzoxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The methylamino group can undergo substitution reactions with electrophiles, leading to the formation of substituted benzoxazolones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often conducted in the presence of a base like sodium hydroxide.
Major Products:
Scientific Research Applications
5-(Methylamino)-2(3H)-benzoxazolone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Methylamino)-2(3H)-benzoxazolone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the benzoxazolone core.
Comparison with Similar Compounds
2(3H)-Benzoxazolone: Lacks the methylamino substituent, resulting in different chemical and biological properties.
5-Amino-2(3H)-benzoxazolone: Contains an amino group instead of a methylamino group, leading to variations in reactivity and applications.
5-(Dimethylamino)-2(3H)-benzoxazolone: Features a dimethylamino group, which can influence its solubility and interaction with biological targets.
Uniqueness: 5-(Methylamino)-2(3H)-benzoxazolone is unique due to the presence of the methylamino group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-(methylamino)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-9-5-2-3-7-6(4-5)10-8(11)12-7/h2-4,9H,1H3,(H,10,11) |
InChI Key |
JVPZSFVHUMSZSD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.